molecular formula C8H6BrN3O2 B6226518 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid CAS No. 2167518-80-9

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid

Cat. No. B6226518
CAS RN: 2167518-80-9
M. Wt: 256.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .


Molecular Structure Analysis

The molecular structure of “2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is part of a larger family of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid” include iodization and protection of the NH group . These reactions are part of the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives, such as “2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid”, have been evaluated for their activities to inhibit TRKA . TRKA is one of the subtypes of TRKs, which are associated with the proliferation, differentiation, and survival of cells .

Future Directions

The future directions for the research and development of “2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid” and other pyrazolo[3,4-b]pyridine derivatives could involve further exploration of their potential as TRK inhibitors . This could include optimizing their synthesis, improving their selectivity for different TRK subtypes, and evaluating their efficacy and safety in preclinical and clinical studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-1H-pyrazolo[3,4-b]pyridine", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent (e.g. ethanol)", "Step 2: Add chloroacetic acid and base to the reaction mixture", "Step 3: Heat the reaction mixture to reflux for several hours", "Step 4: Cool the reaction mixture and acidify with hydrochloric acid", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 6: Purify the product by recrystallization or chromatography" ] }

CAS RN

2167518-80-9

Product Name

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.